GPS491

HIV-1 Adenovirus Coronavirus

GPS491 is a uniquely optimized thiazole-5-carboxamide with a high barrier to resistance and broad-spectrum antiviral activity. Its specific, non-cytotoxic mechanism on host SR protein phosphorylation makes it an essential chemical probe for studying host-virus interactions and validating broad-spectrum targets. A direct analog substitution is not possible due to its precisely refined therapeutic index.

Molecular Formula C13H5F6N3OS2
Molecular Weight 397.3 g/mol
Cat. No. B13915580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPS491
Molecular FormulaC13H5F6N3OS2
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)SC(=N2)NC(=O)C3=CN=C(S3)C(F)(F)F
InChIInChI=1S/C13H5F6N3OS2/c14-12(15,16)5-1-2-6-7(3-5)25-11(21-6)22-9(23)8-4-20-10(24-8)13(17,18)19/h1-4H,(H,21,22,23)
InChIKeyFVQKQPWGUPWCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPS491 (CAS 2655502-29-5): A Host-Targeted Thiazole-5-Carboxamide Inhibitor of HIV-1, Adenovirus, and Coronavirus Replication via Modulation of Viral RNA Processing


GPS491 is a thiazole-5-carboxamide derivative optimized from the stilbene-based anti-HIV compound 5350150 [1]. It is a host-targeted antiviral agent that disrupts viral replication by altering the accumulation and processing of viral RNA, rather than directly inhibiting viral enzymes [2]. GPS491 demonstrates potent, sub-micromolar activity against a broad panel of HIV-1 strains, including those resistant to current antiretroviral drugs, and also suppresses the replication of human adenovirus and multiple coronaviruses (including SARS-CoV-2) . Its mechanism involves selective modulation of host splicing regulatory SR proteins, offering a high barrier to resistance and a distinct profile from traditional antivirals [3].

Why GPS491 Cannot Be Substituted by Other Antiviral Compounds or Host Splicing Modulators


Generic substitution of GPS491 with a standard antiretroviral or a less optimized host-splicing inhibitor is not feasible due to its unique combination of a broad pan-antiviral spectrum, a defined and improved therapeutic index over its parent compound, and a specific, non-cytotoxic mechanism of action on host SR protein phosphorylation [1]. Unlike most antivirals that target viral enzymes, GPS491's host-directed mechanism offers a higher barrier to resistance and efficacy against drug-resistant viral strains [2]. Furthermore, its structure-activity relationship has been specifically refined from the more cytotoxic stilbene scaffold (5350150) to retain potent anti-HIV activity while drastically reducing cellular toxicity, a balance not achieved by its direct analog GPS488 or the original lead compound [3]. This precise optimization makes it a uniquely valuable chemical probe for studying host-virus interactions in RNA processing.

Quantitative Differentiation of GPS491 Against Key Comparators: A Guide for Scientific Selection


Broad-Spectrum Potency: GPS491 Exhibits Pan-Antiviral Activity Not Observed with the Parent Compound 5350150

GPS491 demonstrates potent antiviral activity against multiple viral families, a characteristic absent in its parent compound, 5350150. While 5350150 was optimized solely as an anti-HIV agent, GPS491 was found to inhibit replication of both human adenovirus and multiple coronaviruses, including SARS-CoV-2 [1]. This broad-spectrum activity is quantifiable, with low micromolar EC50 values observed across different viral assays .

HIV-1 Adenovirus Coronavirus Antiviral Pan-antiviral

Improved Therapeutic Index: GPS491 Shows a Quantifiable Reduction in Cytotoxicity Compared to the Lead Compound 5350150

A key objective in optimizing 5350150 was to reduce its cytotoxicity while maintaining antiviral potency. GPS491 successfully achieves this, as evidenced by its high CC50 value of 12.05 µM in CEM-GXR cells, which translates to a significantly improved therapeutic window . In contrast, the parent compound 5350150 exhibited a limited therapeutic index (TI) that necessitated further optimization for any therapeutic application [1].

HIV-1 Cytotoxicity Therapeutic Index CC50 Safety Profile

Selective Inhibition of SRSF10 Splicing Activity: A Distinct Host-Targeted Mechanism Compared to Other Splicing Modulators

GPS491 exerts its antiviral effects by selectively altering the function of host splicing regulatory SR proteins. A direct structural comparison with the related indole derivative IDC16, another SRSF inhibitor, reveals that GPS491 was optimized to selectively inhibit SRSF10-induced Bcl-x splicing, a distinct specificity profile [1]. This contrasts with IDC16 and related compounds like C76, which showed broader SRSF1 inhibition and associated cytotoxicity [2].

SRSF10 SR Protein Splicing HIV-1 Host-Directed Antiviral

Potency Against Drug-Resistant HIV-1: GPS491 Retains Full Activity Against Clinical Mutant Strains

A major advantage of host-targeted antivirals is their high barrier to resistance. GPS491 maintains full inhibitory potency against a panel of HIV-1 mutant strains resistant to standard antiretroviral drugs, including reverse transcriptase inhibitors (RTI), protease inhibitors (PI), and integrase inhibitors (INI) [1]. In head-to-head testing, the EC50 of GPS491 against these resistant mutants (range: 203-235 nM) is essentially identical to its activity against wild-type clade B HIV-1 (248 nM) [2].

HIV-1 Drug Resistance Mutant Strains Antiretroviral Cross-Resistance

Superior Antiviral Profile in Primary Human PBMCs Compared to the Analog GPS488

In the medicinal chemistry campaign that produced GPS491, a closely related analog, GPS488, was also identified. Direct comparison in primary human peripheral blood mononuclear cells (PBMCs) reveals that GPS491 (EC50 = 0.47 µM) is approximately 3.5-fold more potent than GPS488 (EC50 = 1.66 µM) [1]. Both compounds exhibited similar therapeutic index values (TI = 50-100) in PBMCs, but GPS491's superior potency allows for effective inhibition at lower concentrations, reducing potential off-target effects .

HIV-1 PBMC Primary Cells Therapeutic Index GPS488

Profound Inhibition of Adenovirus Replication: A 1000-Fold Reduction in Infectious Yield Not Shown by Other HIV Inhibitors

A unique and striking feature of GPS491 is its ability to profoundly inhibit adenovirus replication, a property not shared by standard anti-HIV compounds. Treatment with low micromolar doses of GPS491 reduced adenovirus infectious yield by approximately 1000-fold [1]. This effect is attributed to a specific block in viral early gene expression, altered E1A RNA processing, and subsequent inhibition of viral DNA amplification [2].

Adenovirus Antiviral Infectious Yield DNA Replication E1A

Optimal Research and Industrial Application Scenarios for GPS491 Based on Its Quantified Differentiation


Investigating Host Splicing Factor Dependencies in HIV-1 Replication

GPS491's selective inhibition of SRSF10 and its well-characterized impact on HIV-1 RNA processing make it an ideal chemical probe for dissecting the role of specific host SR proteins in viral gene expression. Its proven efficacy against a panel of drug-resistant HIV-1 strains (EC50 203-235 nM) allows researchers to study host-pathogen interactions in clinically relevant, resistant viral backgrounds without interference from viral resistance to standard antiretrovirals [1]. The high therapeutic index in CEM-GXR cells (CC50/EC50 = 49-68) ensures that observed effects on splicing are not confounded by cytotoxicity .

Pan-Viral Host-Directed Antiviral Screening and Validation

GPS491 is uniquely suited for screens designed to identify and validate host targets essential for replication across multiple viral families. Its established activity against HIV-1 (EC50 0.18-0.47 µM), human adenovirus (1000-fold yield reduction), and three coronaviruses (SARS-CoV-2 EC50 0.1 µM) confirms its ability to modulate a common host pathway [2]. This pan-antiviral profile enables its use as a reference compound in high-throughput screens aimed at discovering novel host-directed agents with broad-spectrum potential, a capability not offered by virus-specific compounds.

Mechanistic Studies of Adenovirus Early Gene Expression and DNA Replication

The profound 1000-fold reduction in adenovirus infectious yield upon GPS491 treatment makes it a powerful tool for studying the early stages of the adenovirus life cycle. The compound's specific effects on E1A RNA processing and the subsequent blockade of viral DNA amplification provide a defined chemical switch to dissect the temporal regulation of adenovirus gene expression [3]. Researchers can use GPS491 to synchronize infection and precisely map the cascade of events leading from early gene expression to genome replication.

Benchmarking Novel Host-Targeted Antivirals with a Favorable Safety Profile

As a compound optimized from the more cytotoxic lead 5350150, GPS491 serves as an excellent benchmark for evaluating new chemical entities (NCEs) that aim to disrupt host RNA processing. Its established CC50 of 12.05 µM in CEM-GXR cells and a therapeutic index of 49-68 provide a clear quantitative standard for both potency and safety [4]. New analogs can be directly compared to GPS491 to assess whether structural modifications successfully maintain or improve upon its favorable selectivity and toxicity profile.

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